
7-(Diethylamino)-2H-chromene-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Diethylamino)-2H-chromene-2-thione is a heterocyclic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in various fields such as medicine, agriculture, and material science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Diethylamino)-2H-chromene-2-thione typically involves the reaction of 7-(diethylamino)-4-hydroxycoumarin with a thiolating agent. One common method is the reaction with phosphorus pentasulfide (P2S5) in an inert solvent such as toluene or xylene. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and real-time monitoring can enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions
7-(Diethylamino)-2H-chromene-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thione moiety can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Various substituted derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
7-(Diethylamino)-2H-chromene-2-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a fluorescent probe in various analytical techniques.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of organic materials, such as dyes and optical brighteners, due to its photophysical properties.
Mecanismo De Acción
The mechanism of action of 7-(Diethylamino)-2H-chromene-2-thione involves its interaction with various molecular targets. The diethylamino group enhances its solubility and facilitates its binding to target molecules. The thione moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The compound’s ability to undergo redox reactions also plays a role in its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
7-(Diethylamino)-4-hydroxycoumarin: A precursor in the synthesis of 7-(Diethylamino)-2H-chromene-2-thione, known for its fluorescent properties.
7-(Diethylamino)-2H-chromen-2-one: Similar structure but lacks the thione moiety, used in various photophysical applications.
7-(Diethylamino)-4-methylcoumarin: Another coumarin derivative with different substituents, used in dye and laser applications.
Uniqueness
This compound is unique due to the presence of both the diethylamino group and the thione moiety, which confer distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C13H15NOS |
|---|---|
Peso molecular |
233.33 g/mol |
Nombre IUPAC |
7-(diethylamino)chromene-2-thione |
InChI |
InChI=1S/C13H15NOS/c1-3-14(4-2)11-7-5-10-6-8-13(16)15-12(10)9-11/h5-9H,3-4H2,1-2H3 |
Clave InChI |
FHFPSUWBRIGOOL-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC2=C(C=C1)C=CC(=S)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(1E)-2-phenylethenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B14126572.png)
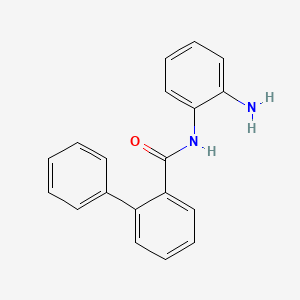
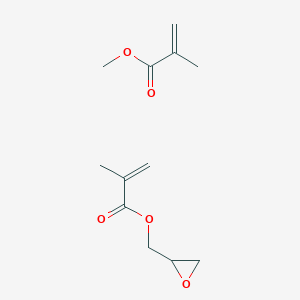
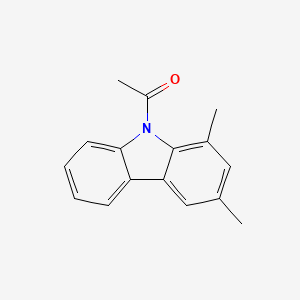
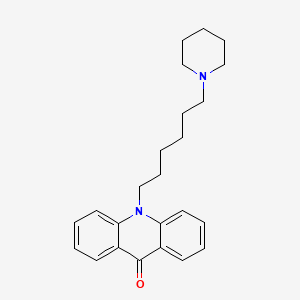
![Disodium;2-[[3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carbonyl]amino]pentanedioate](/img/structure/B14126606.png)
![Propyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate](/img/structure/B14126610.png)
![1-(2-fluorophenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)methanesulfonamide](/img/structure/B14126614.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B14126622.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14126623.png)
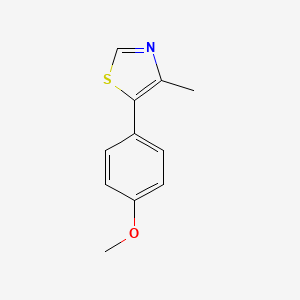
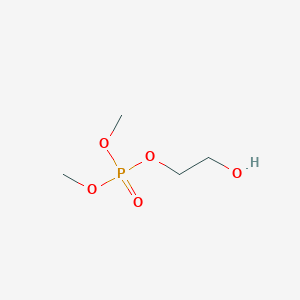
![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide](/img/structure/B14126645.png)

